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Compound of Interest

Compound Name: Tie2 kinase inhibitor 2

Cat. No.: B593661

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tie2 Kinase Inhibitor 2, also

referred to as Compound 7. This small molecule has been identified as a selective inhibitor of

the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability. This

document collates available data on its biochemical activity, cellular function, and the

methodologies used for its characterization.

Core Compound Information
Tie2 Kinase Inhibitor 2 (Compound 7) is a selective, small-molecule inhibitor of the Tie2

kinase.[1][2] It has been investigated for its potential to disrupt Tie2-mediated signaling, which

plays a crucial role in vascular development, maturation, and pathological angiogenesis

associated with diseases such as cancer.[1][2]

Chemical Name: 5-[4-[[[2-[[(1S)-1-Cyclohexylethyl]amino]-2-oxoethyl][(4-

methylphenoxy)carbonyl]amino]methyl]phenyl]-3-pyridinecarboxylic acid[3][4]

CAS Number: 1020412-97-8[1][3][4]
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Molecular Formula: C₃₁H₃₅N₃O₅[4]

Molecular Weight: 529.6 g/mol [4]

Quantitative Biological Activity
The inhibitory activity of Compound 7 has been quantified in both biochemical and cellular

assays. The key potency metrics are summarized below, primarily sourced from the

foundational study by Liu, J., et al. (2008) as cited by chemical suppliers.

Parameter Target/Assay Value Reference

IC₅₀
Tie2 Kinase

(Biochemical Assay)
1 µM [1][2]

Kᵢ
Tie2 Kinase

(Biochemical Assay)
1.3 µM [4]

IC₅₀

Ang1-induced Tie2

Autophosphorylation

(Cellular Assay)

0.3 µM [4]

Mechanism of Action and Signaling Pathway
The angiopoietin/Tie2 signaling axis is a vascular-specific pathway essential for regulating

endothelial cell survival, migration, and vessel maturation.[5] The ligand Angiopoietin-1 (Ang1)

promotes vessel stability by binding to the Tie2 receptor, inducing its dimerization and

subsequent autophosphorylation of tyrosine residues in its intracellular kinase domain. This

activation triggers downstream pro-survival signaling cascades, most notably the PI3K/Akt

pathway.

Compound 7 functions by competitively binding to the ATP-binding site of the Tie2 kinase

domain, thereby preventing its autophosphorylation and blocking the transduction of

downstream signals.[5] This inhibition disrupts the pro-angiogenic and vessel-stabilizing effects

of the pathway.
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Caption: Tie2 signaling pathway and inhibition by Compound 7.
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Experimental Protocols
The following sections describe representative methodologies for the key experiments used to

characterize Tie2 inhibitors like Compound 7.

Disclaimer:The specific, detailed protocols from the primary publication characterizing

Compound 7 (Liu, J., et al. FEBS Lett. 2008) were not accessible. The following are

representative protocols based on standard, publicly available methods for these assays.

In Vitro Tie2 Kinase Inhibition Assay (Luminescence-
Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of

recombinant Tie2 kinase by quantifying ATP consumption.

Principle: The amount of ADP produced in the kinase reaction is measured. In a coupled

reaction, the remaining ATP is converted to light by luciferase. Lower light output corresponds

to higher kinase activity (more ATP consumed) and thus lower inhibition.

Materials:

Recombinant human Tie2 kinase

Poly(Glu,Tyr) 4:1 peptide substrate

ATP

Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)

Compound 7 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (or similar)

96-well or 384-well white assay plates

Procedure:
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Compound Plating: Prepare serial dilutions of Compound 7 in DMSO. Add 1 µL of each

dilution to the wells of an assay plate. Add 1 µL of DMSO to "positive control" (no inhibitor)

and "blank" (no enzyme) wells.

Enzyme Preparation: Dilute recombinant Tie2 kinase to the desired concentration in kinase

assay buffer.

Substrate/ATP Mix: Prepare a master mix containing kinase assay buffer, ATP (at or near its

Kₘ), and the poly(Glu,Tyr) substrate.

Reaction Initiation: Add the Substrate/ATP mix to all wells. To initiate the reaction, add the

diluted Tie2 enzyme to the "positive control" and "test inhibitor" wells. Add an equivalent

volume of assay buffer to the "blank" wells.

Incubation: Incubate the plate at 30°C for 45-60 minutes.

ATP Depletion & Detection:

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes

the remaining ATP. Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the

newly synthesized ADP back to ATP, which is then used to generate a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Data Acquisition: Read the luminescence on a plate reader.

Analysis: Calculate the percent inhibition for each compound concentration relative to the

positive (0% inhibition) and blank (100% inhibition) controls. Plot percent inhibition versus

compound concentration and fit the data to a four-parameter logistic equation to determine

the IC₅₀ value.
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Caption: Workflow for a luminescence-based Tie2 kinase assay.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b593661/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-tie2-kinase-inhibitor-2-compound-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Tie2 Autophosphorylation Assay
This assay determines a compound's ability to inhibit the phosphorylation of Tie2 within a

cellular context, providing a measure of its cell permeability and on-target activity.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express

Tie2, are pre-treated with the inhibitor and then stimulated with Angiopoietin-1 (Ang1). The level

of Tie2 phosphorylation is quantified by Western blot analysis using a phospho-specific

antibody.

Materials:

HUVECs

Endothelial growth medium

Serum-free medium

Compound 7

Recombinant human Angiopoietin-1 (Ang1)

RIPA lysis buffer with protease and phosphatase inhibitors

Antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, and a loading control (e.g., anti-β-

actin)

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

Cell Culture: Culture HUVECs to ~90% confluency in 6-well plates.

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6

hours to reduce basal receptor phosphorylation.

Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound 7 (or DMSO

vehicle control) for 1-2 hours.
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Ligand Stimulation: Stimulate the cells by adding Ang1 (e.g., 200 ng/mL) for 15 minutes at

37°C. A non-stimulated control well should also be included.

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with cold

PBS. Add cold RIPA buffer to each well, scrape the cells, and collect the lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

Western Blotting:

Normalize protein amounts and resolve the lysates via SDS-PAGE.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with the primary anti-phospho-Tie2 antibody overnight at 4°C.

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Re-probing: Strip the membrane and re-probe with anti-total-Tie2 and then anti-β-actin

antibodies to ensure equal protein loading.

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Tie2

signal to the total-Tie2 signal for each sample. Calculate the percent inhibition of Ang1-

induced phosphorylation at each compound concentration and determine the IC₅₀.

Endothelial Cell Tube Formation Assay
This assay assesses the effect of an inhibitor on the ability of endothelial cells to differentiate

and form capillary-like structures, a key step in angiogenesis.

Principle: When plated on a basement membrane extract (BME) like Matrigel, endothelial cells

will migrate and align to form complex, tube-like networks. The inhibitory effect of a compound

is measured by quantifying the reduction in the length or complexity of these networks.
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Materials:

HUVECs

Basement Membrane Extract (e.g., Matrigel), growth factor reduced

96-well tissue culture plates

Endothelial cell basal medium

Compound 7

Procedure:

Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, coat the wells of a 96-

well plate with 50 µL of BME. Ensure the entire surface is covered.

Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify

into a gel.

Cell Preparation: Harvest HUVECs using trypsin and resuspend them in basal medium

containing the desired concentrations of Compound 7 (or DMSO vehicle control).

Cell Plating: Add the cell suspension (e.g., 1.5 x 10⁴ cells in 100 µL) to each BME-coated

well.

Incubation: Incubate the plate at 37°C for 6-18 hours.

Imaging: Capture images of the tube networks in each well using a phase-contrast

microscope at 4x or 10x magnification.

Quantification: Analyze the images using angiogenesis software (e.g., ImageJ with an

angiogenesis plugin). Quantify parameters such as total tube length, number of junctions,

and number of loops.

Analysis: Calculate the percent inhibition of tube formation for each concentration of

Compound 7 compared to the vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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